Diazolidinylurea

Description

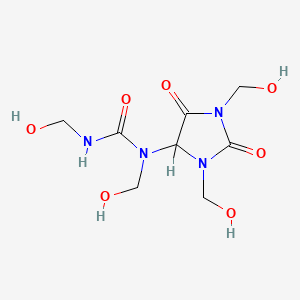

Structure

3D Structure

Properties

IUPAC Name |

1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O7/c13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15/h5,13-16H,1-4H2,(H,9,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOROIESOUPGGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029559 | |

| Record name | Diazolidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78491-02-8 | |

| Record name | Diazolidinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78491-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazolidinylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078491028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazolidinylurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diazolidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1,3-BIS(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL)-N,N'-BIS(HYDROXYMETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VX1IBW6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diazolidinyl Urea: Chemical Structure, Properties, and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazolidinyl urea is a heterocyclic-substituted urea compound widely utilized as an antimicrobial preservative in a vast array of cosmetics, personal care products, and pharmaceuticals.[1][2] Its efficacy against a broad spectrum of bacteria, yeasts, and molds is attributed to its ability to act as a formaldehyde-releasing agent, thereby ensuring product integrity and consumer safety.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and detailed toxicological and safety evaluation of diazolidinyl urea.

Chemical Identity and Structure

Initially, the chemical structure of diazolidinyl urea was not fully characterized. However, recent studies have led to a revised understanding of its primary isomeric form. Commercial diazolidinyl urea is a mixture of different formaldehyde addition products, including polymers.[4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-[1,3-Bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea[5] |

| CAS Number | 78491-02-8[6] |

| Molecular Formula | C₈H₁₄N₄O₇[6] |

| Molecular Weight | 278.22 g/mol [4][5][6] |

| Synonyms | Germall II, N-(Hydroxymethyl)-N-(1,3-dihydroxymethyl-2,5-dioxo-4-imidazolidinyl)-N'-(hydroxymethyl)urea[6] |

Structural Representation

The synthesis and antimicrobial action of diazolidinyl urea are centered around its unique chemical structure and its subsequent decomposition.

Physicochemical Properties

The physical and chemical properties of diazolidinyl urea are crucial for its application in various formulations.

| Property | Value | Reference(s) |

| Appearance | Fine, white, free-flowing powder | [6] |

| Odor | Odorless | [2] |

| Solubility | Soluble in water | [6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Stability | Stable | [7] |

Synthesis

Diazolidinyl urea is synthesized through the condensation reaction of allantoin with formaldehyde in an alkaline solution, followed by heating. The reaction mixture is then neutralized.

Antimicrobial Mechanism of Action

The preservative action of diazolidinyl urea stems from its ability to slowly release formaldehyde in aqueous formulations.[3] Formaldehyde is a potent biocide that effectively inhibits the growth of a wide range of microorganisms by denaturing proteins and disrupting cellular functions. This slow-release mechanism provides sustained antimicrobial protection for the product.

Experimental Protocols for Safety and Efficacy Assessment

The safety and efficacy of diazolidinyl urea have been evaluated through various standardized toxicological and microbiological tests.

Mutagenicity and Genotoxicity

-

Principle: This test, conducted according to OECD Guideline 471, evaluates the potential of a substance to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli.[8][9]

-

Methodology for Diazolidinyl Urea:

-

Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) were used.[8][10]

-

Metabolic Activation: The test was performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[10]

-

Exposure: Various concentrations of diazolidinyl urea were tested. While the exact concentrations from specific studies on diazolidinyl urea are not detailed in the provided results, a typical Ames test involves a dose range-finding study followed by the main experiment with at least five different analyzable concentrations.

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) were combined and plated on a minimal glucose agar medium. The plates were incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

-

-

Results for Diazolidinyl Urea: Diazolidinyl urea was found to be non-mutagenic in the Ames test.[1]

-

Principle: This assay, following OECD Guideline 487, detects damage to chromosomes or the mitotic apparatus.[11][12] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Methodology for Diazolidinyl Urea:

-

Cell Lines: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are typically used.[11]

-

Metabolic Activation: The assay was performed with and without an S9 metabolic activation system.[13]

-

Exposure: Cells were exposed to at least three different concentrations of diazolidinyl urea for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer period (e.g., 1.5-2 cell cycles).

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

-

Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain.

-

Scoring: The frequency of micronucleated cells in the binucleated cell population was determined by microscopic analysis.

-

-

Results for Diazolidinyl Urea: Diazolidinyl urea did not induce an increase in micronuclei, indicating it is not genotoxic in this assay.[1]

Skin Sensitization

-

Principle: The GPMT, as described in OECD Guideline 406, is an in vivo method to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).[14][15]

-

Methodology for Diazolidinyl Urea:

-

Animals: Young adult guinea pigs were used.[15]

-

Induction Phase:

-

Intradermal Induction: On day 0, three pairs of intradermal injections were made in the shoulder region of the test animals: the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA) emulsified with water, and the test substance emulsified in FCA. The concentrations used for induction are typically the highest that cause mild irritation.

-

Topical Induction: On day 7, the test substance was applied topically to the injection site under an occlusive patch for 48 hours.

-

-

Challenge Phase: On day 21, a non-irritating concentration of the test substance was applied to a naive area of the flank under an occlusive patch for 24 hours.

-

Evaluation: The challenge sites were observed for erythema and edema at 24 and 48 hours after patch removal and scored according to a standardized scale.

-

-

Results for Diazolidinyl Urea: In three studies using a maximization procedure, diazolidinyl urea was found to be a mild sensitizer in guinea pigs. However, in a fourth study that did not use a maximization procedure, it was not a sensitizer.[1]

-

Principle: The HRIPT is a clinical study designed to assess the potential of a product to cause skin irritation and sensitization in humans after repeated application.[16][17]

-

Methodology for Diazolidinyl Urea:

-

Subjects: A panel of human volunteers (typically 50-200) is recruited.[16][18]

-

Induction Phase: A small amount of the test material (e.g., a cosmetic formulation containing diazolidinyl urea) is applied to the skin under an occlusive or semi-occlusive patch.[16] The patch is removed after 24 hours, and the site is evaluated. This process is repeated nine times over a three-week period at the same application site.

-

Rest Phase: A two-week rest period follows the induction phase to allow for the development of any potential sensitization.[16]

-

Challenge Phase: A single patch application of the test material is made to a naive skin site.

-

Evaluation: The challenge site is evaluated for signs of irritation or allergic reaction at 24, 48, and 72 hours after patch removal.[18]

-

-

Results for Diazolidinyl Urea: In a RIPT study on non-patient volunteers, diazolidinyl urea was not a sensitizer.[1] However, in patch tests on patients, allergic reactions to 1.0% diazolidinyl urea have been observed.[1]

Antimicrobial Efficacy

-

Principle: The antimicrobial efficacy of diazolidinyl urea is evaluated by challenging a product formulation with a known concentration of microorganisms and observing the reduction in the microbial population over time.

-

Methodology:

-

Microorganisms: A broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and mold, are used. Pseudomonas aeruginosa is often a key test organism due to its resistance to many preservatives.

-

Inoculation: The product is inoculated with a standardized suspension of the test microorganisms.

-

Incubation: The inoculated product is incubated at a specified temperature.

-

Sampling and Plating: At various time intervals (e.g., 24 hours, 7 days, 14 days, 28 days), samples are taken from the product, diluted, and plated on appropriate growth media.

-

Evaluation: The number of colony-forming units (CFUs) is counted, and the log reduction in the microbial population is calculated.

-

-

Results for Diazolidinyl Urea: Diazolidinyl urea is an effective preservative against bacteria, yeast, and molds.[2]

Analytical Methods for Formaldehyde Determination

Given that the antimicrobial activity of diazolidinyl urea is due to formaldehyde release, accurate methods for quantifying free formaldehyde in cosmetic products are essential for quality control and regulatory compliance.

-

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization: This method involves the separation of formaldehyde from the cosmetic matrix by HPLC, followed by a post-column derivatization reaction (e.g., with acetylacetone or 2,4-dinitrophenylhydrazine) to form a chromophore that can be detected by a UV-Vis detector.[19][20][21]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the determination of formaldehyde, often after a derivatization step to improve volatility and detectability.[21]

Regulatory Status and Safety Conclusion

Regulatory bodies worldwide have established limits for the use of diazolidinyl urea in cosmetic products. In the European Union, the maximum authorized concentration is 0.5%.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that diazolidinyl urea is safe as a cosmetic ingredient at concentrations up to 0.5%.[5] It is important to note that products containing formaldehyde-releasing preservatives like diazolidinyl urea must be labeled with a warning if the concentration of free formaldehyde exceeds a certain level.

Conclusion

Diazolidinyl urea is a well-established and effective antimicrobial preservative with a long history of use in the cosmetic and personal care industries. Its broad-spectrum activity, attributed to the controlled release of formaldehyde, ensures product safety and stability. Extensive toxicological and clinical testing has demonstrated its safety for use in cosmetic products at regulated concentrations. A thorough understanding of its chemical properties, mechanism of action, and safety profile is essential for formulators, researchers, and drug development professionals to ensure the responsible and effective use of this important preservative.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. grokipedia.com [grokipedia.com]

- 3. elibrary.ru [elibrary.ru]

- 4. Diazolidinyl urea - Wikipedia [en.wikipedia.org]

- 5. Diazolidinylurea | C8H14N4O7 | CID 62277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diazolidinyl Urea [drugfuture.com]

- 7. repeat-insult patch test: Topics by Science.gov [science.gov]

- 8. nib.si [nib.si]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. criver.com [criver.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. Human Repeat Insult Patch Test & Skin Prick Test: FDA & EU Safety for Skin Devices [eclevarmedtech.com]

- 18. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determination of free formaldehyde in cosmetics containing formaldehyde-releasing preservatives by reversed-phase dispersive liquid-liquid microextraction and liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Diazolidinyl Urea: A Technical Guide to its Formaldehyde-Releasing Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of diazolidinyl urea (DU) as a formaldehyde-releasing preservative. Diazolidinyl urea is widely utilized in cosmetic and personal care products for its broad-spectrum antimicrobial properties, which are primarily attributed to the slow and sustained release of formaldehyde.[1][2] This document provides a detailed overview of the chemical decomposition of diazolidinyl urea, the factors influencing formaldehyde release, quantitative data from various studies, and comprehensive experimental protocols for its analysis.

The Chemical Mechanism of Formaldehyde Release

Diazolidinyl urea does not act as an antimicrobial agent itself but rather as a donor of formaldehyde, which is a potent biocide.[1] The release of formaldehyde from diazolidinyl urea is a consequence of its chemical decomposition, primarily through hydrolysis in aqueous environments.[3][4] Commercial diazolidinyl urea is not a single compound but a complex mixture of formaldehyde addition products.[5]

The decomposition process involves the breakdown of the diazolidinyl urea molecule into smaller, more stable compounds, liberating formaldehyde in the process. Key identified decomposition products include (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[1][6] The gradual nature of this decomposition allows for a prolonged antimicrobial effect in product formulations.[1]

Factors Influencing Formaldehyde Release:

The rate and extent of formaldehyde release from diazolidinyl urea are significantly influenced by several factors:

-

pH: The decomposition of diazolidinyl urea and subsequent formaldehyde release is pH-dependent.[7] Generally, hydrolysis reactions of this nature are influenced by the hydronium or hydroxide ion concentration.

-

Temperature: Increased temperature accelerates the rate of chemical reactions, leading to a higher rate of formaldehyde release from diazolidinyl urea.[7]

-

Matrix Composition: The formulation in which diazolidinyl urea is incorporated plays a crucial role. Formaldehyde release is higher in aqueous matrices compared to cosmetic formulations.[7] The presence of other ingredients can affect the equilibrium and kinetics of the decomposition reaction.

-

Storage Time: Over time, the decomposition of diazolidinyl urea progresses, leading to an accumulation of free formaldehyde in the product.[7]

Quantitative Analysis of Formaldehyde Release

Quantifying the precise amount and rate of formaldehyde release from diazolidinyl urea is complex due to the dynamic nature of the equilibrium and the influence of the product matrix. However, studies have provided valuable insights into the relative release from different preservatives.

| Preservative | Relative Amount of Formaldehyde Release | Test Conditions | Reference |

| Paraformaldehyde (PF) | Highest | Aqueous and cosmetic matrices; varying pH, temperature, and time | [7] |

| Diazolidinyl Urea (DU) | High | Aqueous and cosmetic matrices; varying pH, temperature, and time | [7] |

| Dimethyloldimethyl Hydantoin (DMDM) | Moderate | Aqueous and cosmetic matrices; varying pH, temperature, and time | [7] |

| Quaternium-15 (QU) | Moderate | Aqueous and cosmetic matrices; varying pH, temperature, and time | [7] |

| Imidazolidinyl Urea (IU) | Moderate | Aqueous and cosmetic matrices; varying pH, temperature, and time | [7] |

| Methenamine (MA) | Lower | Aqueous and cosmetic matrices; varying pH, temperature, and time | [7] |

| Bronopol (BP) | Lower | Aqueous and cosmetic matrices; varying pH, temperature, and time | [7] |

| Poly(p-toluenesulfonamide-co-formaldehyde) (PTSAF) | Lowest | Aqueous and cosmetic matrices; varying pH, temperature, and time | [7] |

Note: This table provides a qualitative comparison of formaldehyde release based on the cited study. Absolute quantitative values are highly dependent on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of diazolidinyl urea and the quantification of released formaldehyde.

Quantification of Formaldehyde using HPLC with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is widely used for the sensitive and specific quantification of formaldehyde.

Principle: Formaldehyde in the sample reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is then separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Experimental Workflow:

Caption: Workflow for formaldehyde quantification by HPLC-DNPH.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Hydrochloric acid (HCl) or Phosphoric acid

-

Formaldehyde standard solution

-

Extraction solvent (e.g., Tetrahydrofuran)

-

(Optional) Co-solvent such as Triton X-100 for poorly soluble samples[8]

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of formaldehyde of a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Derivatize the standards in the same manner as the samples.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the cosmetic sample (e.g., 1 g) into a suitable container.[8]

-

Add a measured volume of an appropriate extraction solvent (e.g., Tetrahydrofuran).[8]

-

For samples that do not readily dissolve, a small amount of a co-solvent like Triton X-100 can be added.[8]

-

Vortex or sonicate the mixture to ensure complete dissolution and extraction of diazolidinyl urea and free formaldehyde.

-

-

Derivatization:

-

Take a known aliquot of the sample extract.

-

Add the DNPH reagent (a solution of DNPH in acidified acetonitrile).

-

Incubate the mixture under controlled conditions (e.g., 40°C for 30 minutes) to allow for the complete reaction of formaldehyde with DNPH.[8]

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water, often in a gradient or isocratic elution. A typical mobile phase is 45% acetonitrile in water.[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Inject the derivatized standards and samples onto the HPLC system.

-

-

Quantification:

-

Identify the peak corresponding to the formaldehyde-DNPH derivative based on the retention time of the derivatized standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of formaldehyde in the sample by comparing its peak area to the calibration curve.

-

Analysis of Diazolidinyl Urea and its Decomposition Products by LC-MS

This method allows for the identification and characterization of diazolidinyl urea and its various decomposition products.

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify compounds based on their retention time and mass-to-charge ratio.[1]

Experimental Workflow:

Caption: Workflow for LC-MS analysis of diazolidinyl urea.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Mass Spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Dissolve the diazolidinyl urea-containing sample in an appropriate solvent, typically an aqueous buffer.[1]

-

-

HPLC Separation:

-

Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18).

-

Use a mobile phase gradient to separate the different components of the sample.

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

The compounds are ionized using an ESI source.

-

The mass spectrometer analyzes the mass-to-charge ratio of the ions, allowing for the identification of diazolidinyl urea and its decomposition products like HU and 3,4-BHU.[1]

-

-

Data Analysis:

-

The resulting mass spectra are analyzed to identify the molecular weights of the separated compounds, confirming their identity.

-

Decomposition Pathway of Diazolidinyl Urea

The decomposition of diazolidinyl urea in an aqueous environment is a complex process involving hydrolysis and the release of formaldehyde. The following diagram illustrates a simplified proposed pathway based on identified intermediates.

Caption: Proposed decomposition pathway of diazolidinyl urea.

This guide provides a comprehensive technical overview of the mechanism of action of diazolidinyl urea as a formaldehyde-releaser. The provided experimental protocols can serve as a foundation for researchers and scientists in the development and analysis of products containing this preservative. Further research into the precise kinetics of formaldehyde release under various conditions would be beneficial for a more complete understanding of its activity.

References

- 1. The different decomposition properties of diazolidinyl urea in cosmetics and patch test materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the decomposition of compounds derived from imidazolidinyl urea in cosmetics and patch test materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Diazolidinyl Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of diazolidinyl urea, a widely used preservative. The document details the underlying chemical pathways, experimental protocols, and analytical methods for characterization, tailored for a scientific audience engaged in chemical synthesis and drug development.

Introduction

Diazolidinyl urea is a heterocyclic compound valued for its broad-spectrum antimicrobial properties. It functions as a formaldehyde-releaser, ensuring the preservation of a wide range of aqueous formulations. A thorough understanding of its synthesis and purification is crucial for researchers requiring a high-purity compound for experimental use, free from significant byproducts that could interfere with research outcomes. This guide outlines a reliable two-step synthesis process commencing from glyoxal, followed by purification and characterization protocols.

Synthesis of Diazolidinyl Urea

The synthesis of diazolidinyl urea is a two-step process. The first step involves the synthesis of the intermediate, allantoin, from glyoxal. The second step is the reaction of allantoin with formaldehyde to yield the final product.

Signaling Pathway of Diazolidinyl Urea Synthesis

Caption: A diagram illustrating the two-step synthesis of Diazolidinyl Urea from Glyoxal.

Experimental Protocols

Step 1: Synthesis of Allantoin

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add 0.25 mol of a 30% glyoxal solution.

-

Oxidation: While stirring, heat the glyoxal solution to 40°C. Slowly add 0.20 mol of dilute nitric acid dropwise over 30 minutes. Maintain the reaction temperature at 40°C for a total of 4 hours.

-

Cyclization: To the reaction mixture, add 0.8 mol of urea. Heat the mixture to 75°C and continue the reaction with stirring for 3 hours.

-

Isolation: Cool the reaction mixture. The product, allantoin, will precipitate. Isolate the solid by filtration, wash with water, and dry. A byproduct, oxalic acid, may also precipitate and can be recovered.

Step 2: Synthesis of Diazolidinyl Urea

-

Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, add 0.2 mol of the synthesized allantoin and 0.8 mol of a formaldehyde solution.

-

Hydroxymethylation: Heat the mixture to reflux (approximately 80°C) with stirring and maintain for 1 hour.

-

Isolation: After the reaction is complete, modify the setup for distillation under reduced pressure. Remove the water to yield the crude diazolidinyl urea.

Purification of Diazolidinyl Urea

Commercial diazolidinyl urea is often a complex mixture of related compounds, making its purification a critical step for laboratory applications requiring a well-defined substance.[1] The crude product obtained from the synthesis is a hygroscopic, white to off-white solid.[2]

Purification Workflow

Caption: A workflow diagram for the purification of Diazolidinyl Urea via recrystallization.

Experimental Protocol: Recrystallization

Given that diazolidinyl urea is soluble in water and only very slightly soluble in ethanol and methanol, a mixed-solvent recrystallization is a suitable purification method for a laboratory setting.[3]

-

Dissolution: In a beaker, dissolve the crude diazolidinyl urea in a minimal amount of hot water.

-

Precipitation: While the solution is still warm, slowly add ethanol or methanol with stirring until the solution becomes cloudy, indicating the onset of precipitation.

-

Crystallization: Cover the beaker and allow it to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The product is hygroscopic and should be stored in a desiccator.

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[4]

Characterization

The identity and purity of the synthesized and purified diazolidinyl urea should be confirmed using analytical techniques.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of diazolidinyl urea and separating it from its byproducts.[5]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[6][8]

-

Fluorescence Spectroscopy: This method can also be used to determine the purity of the final product.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis and purification process.

Table 1: Synthesis Parameters

| Parameter | Step 1: Allantoin Synthesis | Step 2: Diazolidinyl Urea Synthesis |

| Reactants | Glyoxal, Nitric Acid, Urea | Allantoin, Formaldehyde |

| Temperature | 40°C (Oxidation), 75°C (Cyclization) | Reflux (~80°C) |

| Reaction Time | 4 hours (Oxidation), 3 hours (Cyclization) | 1 hour |

| Yield | ~52% | ~98% |

Table 2: Purity and Characterization Data

| Analysis | Result | Reference |

| Purity (Fluorescence Spectroscopy) | 99% | [3] |

| Purity (NMR of a commercial sample) | ≥95% | [9] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in water; very slightly soluble in ethanol, methanol | [3] |

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of diazolidinyl urea in a laboratory setting. By following the outlined protocols, researchers can produce a high-purity compound suitable for a variety of scientific applications. The provided characterization methods will ensure the quality and identity of the final product. Careful attention to the hygroscopic nature of diazolidinyl urea during purification and storage is essential for maintaining its integrity.

References

- 1. specialchem.com [specialchem.com]

- 2. Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioalkemia.com [bioalkemia.com]

- 4. Diazolidinyl urea [sitem.herts.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. researchgate.net [researchgate.net]

- 8. The different decomposition properties of diazolidinyl urea in cosmetics and patch test materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Diazolidinylurea (CAS No. 78491-02-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinylurea (CAS No. 78491-02-8) is a heterocyclic urea derivative widely utilized as an antimicrobial preservative in cosmetics, personal care products, and some topical pharmaceuticals.[1] Its efficacy stems from its ability to act as a formaldehyde-releasing agent, providing broad-spectrum activity against bacteria, yeast, and molds.[2][3][4] This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis, mechanism of action, analytical methodologies for its quantification, and a summary of its toxicological profile. Detailed experimental protocols derived from scientific literature are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a white to off-white, free-flowing, and practically odorless powder.[1] It is highly soluble in water and remains stable over a wide pH range, typically between 3 and 9, which allows for its incorporation into a diverse array of product formulations.[1] Commercial this compound is often a mixture of different formaldehyde addition products, including polymers.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 78491-02-8 | [6] |

| Molecular Formula | C₈H₁₄N₄O₇ | [6] |

| Molar Mass | 278.22 g/mol | [6] |

| Appearance | White to off-white powder or crystals | [3][7] |

| Odor | Odorless | [1] |

| Solubility | Miscible in water | [8] |

| Melting Point | 157.8 °C | [9] |

| Boiling Point | 230 °C | [9] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [10] |

Synthesis

This compound is synthesized through the condensation reaction of allantoin with formaldehyde.[1][3][11] The reaction is typically carried out under alkaline conditions, followed by neutralization.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from Allantoin and Formaldehyde.

Mechanism of Action: Formaldehyde Release

The antimicrobial activity of this compound is attributed to its slow and controlled release of formaldehyde in aqueous environments.[2][3][4][6] Formaldehyde is a potent, broad-spectrum biocide that effectively inactivates microorganisms.[6]

Formaldehyde Release Pathway

The decomposition of this compound in cosmetic formulations leads to the formation of various byproducts, including (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU), with the concomitant release of formaldehyde.[12] The rate of formaldehyde release is influenced by factors such as pH, temperature, and the product matrix.[8][13]

Caption: Decomposition of this compound and release of formaldehyde.

Antimicrobial Action of Formaldehyde

Formaldehyde exerts its antimicrobial effect through non-specific alkylation of cellular macromolecules.[2] It reacts with primary amines and amides of proteins, as well as with the purine bases of DNA, leading to cross-linking and denaturation.[2] This disrupts essential cellular functions and ultimately leads to microbial cell death.

Caption: Antimicrobial mechanism of formaldehyde.

Experimental Protocols

Synthesis of this compound

The following protocol is a generalized procedure based on the chemical reaction of allantoin and formaldehyde.

Materials:

-

Allantoin

-

Formaldehyde solution (e.g., 37%)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Reaction vessel with stirring and temperature control

-

Distillation apparatus

Procedure:

-

In a reaction vessel, dissolve allantoin in an aqueous solution of sodium hydroxide.

-

Add formaldehyde solution to the reaction mixture.

-

Heat the mixture with constant stirring to the desired reaction temperature (e.g., reflux).

-

Maintain the reaction for a specified period to ensure complete condensation.

-

After the reaction is complete, cool the mixture.

-

Neutralize the solution with hydrochloric acid to a target pH.

-

Remove water from the mixture via evaporation or distillation under reduced pressure to yield the crude this compound product.

-

The product can be further purified by recrystallization if necessary.

Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound in a topical cream formulation.[14][15]

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18 reverse-phase column (e.g., Symmetry C18, 75x4.6 mm, 3.5 µm)

-

Mobile Phase: A gradient of methanol and 0.1% o-phosphoric acid in water can be employed.

-

Injection Volume: 5 µL

-

Column Temperature: Ambient

Sample Preparation:

-

Accurately weigh a portion of the cream sample.

-

Suspend the sample in a suitable solvent (e.g., water or a hydroalcoholic mixture).

-

Separate the aqueous phase containing this compound by centrifugation.

-

Filter the supernatant through a 0.45 µm filter.

-

Dilute the filtered solution to a suitable concentration with the mobile phase.

Analysis:

-

Inject the prepared sample and standard solutions of this compound onto the HPLC system.

-

Record the chromatograms and determine the peak area of this compound.

-

Quantify the concentration of this compound in the sample by comparing its peak area to that of the standards.

In Vitro Erythrocyte Toxicity Assay

This protocol provides a general framework for assessing the hemolytic potential of this compound.

Materials:

-

Freshly collected human or animal blood in an anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound solutions of varying concentrations

-

Positive control (e.g., Triton X-100) and negative control (PBS)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Wash freshly collected red blood cells (RBCs) with PBS by repeated centrifugation and resuspension to remove plasma and platelets.

-

Prepare a suspension of RBCs in PBS at a defined concentration (e.g., 2% v/v).

-

Add the RBC suspension to tubes containing different concentrations of this compound, a positive control, and a negative control.

-

Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

-

After incubation, centrifuge the tubes to pellet the intact RBCs.

-

Transfer the supernatant to a new plate or cuvette.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of hemolysis.

-

Calculate the percentage of hemolysis relative to the positive control (100% hemolysis).

Toxicological Profile

This compound has undergone safety assessments by regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel.[2] The CIR concluded that this compound is safe as a cosmetic ingredient at concentrations up to 0.5%.[2]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (Rat) | LD50: 2.5 - 5.0 g/kg (Slightly toxic) | [15] |

| Skin Irritation (Rabbit) | Not an irritant at 5% | [2][15] |

| Ocular Irritation (Rabbit) | Not an irritant at 5% | [2][15] |

| Skin Sensitization (Guinea Pig) | Mild sensitizer in some studies | [2][15] |

| Skin Sensitization (Human) | Can cause allergic contact dermatitis in susceptible individuals. | [5][6] |

| Mutagenicity (Ames Test) | Non-mutagenic | [2][15] |

| Photosensitization | Not a photosensitizer at 0.25% | [2][15] |

It is important to note that as a formaldehyde-releaser, this compound can cause contact dermatitis in individuals with a formaldehyde allergy.[5][6]

Regulatory Status

The use of this compound in cosmetic products is regulated in various regions. In the European Union, it is listed in the Cosmetics Regulation and its use is restricted to a maximum concentration of 0.5%. In the United States, the CIR has deemed it safe for use in cosmetics up to 0.5%.[2]

Conclusion

This compound is an effective and widely used preservative in the cosmetic and personal care industries. Its antimicrobial action is based on the controlled release of formaldehyde. While it has a favorable safety profile at typical use concentrations, its potential to cause skin sensitization in formaldehyde-allergic individuals is a key consideration for formulators and clinicians. The information and protocols provided in this technical guide serve as a valuable resource for professionals involved in the research, development, and safety assessment of products containing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Formaldehyde | Basicmedical Key [basicmedicalkey.com]

- 3. Page loading... [guidechem.com]

- 4. ACTION OF FORMALDEHYDE ON MICROORGANISMS III.: Bactericidal Action of Sublethal Concentrations of Formaldehyde on Aerobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazolidinyl urea - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unravelling Formaldehyde Metabolism in Bacteria: Road towards Synthetic Methylotrophy [mdpi.com]

- 12. The different decomposition properties of diazolidinyl urea in cosmetics and patch test materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of diazolidinyl urea in a topical cream by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

Antimicrobial spectrum of Diazolidinylurea against bacteria and fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinyl urea is a widely utilized antimicrobial preservative in the cosmetic and personal care industries. Its efficacy stems from its function as a formaldehyde-releasing agent, providing broad-spectrum activity against a variety of bacteria and fungi. This technical guide delves into the antimicrobial spectrum of Diazolidinyl urea, presenting quantitative data on its inhibitory and germicidal concentrations. Furthermore, it outlines the standardized experimental protocols for evaluating its antimicrobial effectiveness and provides a visual representation of its mechanism of action.

Introduction

Diazolidinyl urea is a heterocyclic urea derivative that functions as a preservative by slowly releasing formaldehyde, thereby creating an environment hostile to microbial growth.[1][2] This sustained release mechanism is crucial for the long-term preservation of water-based formulations, protecting them from spoilage and microbial contamination.[3][4] It is effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[3][4][5]

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of Diazolidinyl urea has been evaluated against various microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimal Germicidal Concentration (MGC) data. It is important to note that this data is from a 1981 study cited in the Final Report on the Safety Assessment of Diazolidinyl Urea.

Table 1: Antibacterial Spectrum of Diazolidinyl Urea (µg/mL)

| Test Organism | Minimal Inhibitory Concentration (MIC) | Minimal Germicidal Concentration (MGC) |

| Staphylococcus aureus | 250 | 1000 |

| Escherichia coli | 1000 | 4000 |

| Klebsiella pneumoniae | 500 | 4000 |

| Pseudomonas aeruginosa | 1000 | 4000 |

| Pseudomonas fluorescens | 1000 | 2000 |

| Pseudomonas cepacia | 1000 | 2000 |

Source: Final Report on the Safety Assessment of Diazolidinyl Urea[5]

Table 2: Antifungal Spectrum of Diazolidinyl Urea (µg/mL)

| Test Organism | Minimal Inhibitory Concentration (MIC) | Minimal Germicidal Concentration (MGC) |

| Candida albicans | 4000 | 8000 |

| Aspergillus niger | 4000 | 8000 |

| Penicillium notatum | 4000 | 8000 |

Source: Final Report on the Safety Assessment of Diazolidinyl Urea[5]

It is worth noting that a more recent study from 2011 indicated that Diazolidinyl urea alone was ineffective against C. albicans in a challenge test at concentrations up to 16 times higher than the observed MIC values in that particular study.[6][7] However, synergistic effects have been observed, for instance, a combination of Diazolidinyl urea (at 0.3%) and an N-chloramine (at 0.1%) showed effective inhibition of fungi, with kill times of 3 hours for Aspergillus niger and 1 hour for Trichophyton tonsurans.

Experimental Protocols

The evaluation of the antimicrobial efficacy of preservatives like Diazolidinyl urea in cosmetic formulations is typically performed using the Cosmetic Challenge Test, also known as the Preservative Efficacy Test (PET). Standardized methods are outlined by organizations such as the International Organization for Standardization (ISO 11930) and the United States Pharmacopeia (USP <51>).

Preservative Efficacy Test (Challenge Test)

The fundamental principle of the challenge test is to intentionally inoculate a product with a known concentration of specific microorganisms and then to monitor the microbial population over a defined period.

3.1.1. Test Microorganisms

A standard panel of microorganisms is used to represent a broad range of potential contaminants:

-

Gram-negative bacteria: Pseudomonas aeruginosa (e.g., ATCC 9027)

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 6538)

-

Yeast: Candida albicans (e.g., ATCC 10231)

-

Mold: Aspergillus brasiliensis (formerly A. niger) (e.g., ATCC 16404)

3.1.2. Inoculum Preparation

Cultures of the test microorganisms are prepared and harvested to create a standardized inoculum with a high concentration of viable cells (typically around 1 x 10⁸ CFU/mL).

3.1.3. Inoculation of the Product

A small volume of the standardized inoculum (usually 0.5% to 1.0% of the product volume) is introduced into the test product. The final concentration of microorganisms in the product at the start of the test is typically between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

3.1.4. Incubation and Sampling

The inoculated product is incubated at a specified temperature (e.g., 20-25°C) for a period of 28 days. Samples are taken at various time points (e.g., 7, 14, and 28 days) to determine the number of viable microorganisms.

3.1.5. Evaluation of Results

The number of colony-forming units (CFU) per milliliter or gram of the product is determined at each sampling interval. The effectiveness of the preservative system is assessed based on the log reduction in the microbial population from the initial inoculum level. Acceptance criteria are defined in the respective standards (e.g., ISO 11930).

Mechanism of Action and Signaling Pathways

The antimicrobial activity of Diazolidinyl urea is not inherent to the molecule itself but is a result of its ability to slowly release formaldehyde in aqueous environments. Formaldehyde is a potent biocide with a broad spectrum of activity.

Formaldehyde Release

The following diagram illustrates the logical workflow from the presence of Diazolidinyl urea in a product to the ultimate antimicrobial action.

Caption: Logical workflow of Diazolidinyl urea's antimicrobial action.

Molecular Mechanism of Formaldehyde

Formaldehyde exerts its antimicrobial effect by reacting with key cellular macromolecules, primarily proteins and nucleic acids.

The diagram below details the chemical reactions of formaldehyde with the functional groups of these essential biomolecules.

Caption: Signaling pathway of formaldehyde's interaction with cellular components.

The primary mechanism involves the reaction of formaldehyde with primary amino groups in proteins (such as the epsilon-amino group of lysine) to form Schiff bases. These reactive intermediates can then react with other nucleophilic groups on adjacent proteins or nucleic acids, leading to the formation of methylene bridges and subsequent cross-linking.[5] This cross-linking inactivates enzymes and disrupts the structural integrity of cellular components, ultimately leading to cell death. Similarly, formaldehyde reacts with the amino groups of purine bases in DNA, leading to the formation of DNA adducts and DNA-protein cross-links, which interfere with DNA replication and transcription.

Conclusion

Diazolidinyl urea remains a significant preservative in the formulation of cosmetic and personal care products due to its broad-spectrum antimicrobial activity. Its efficacy is derived from the controlled release of formaldehyde, which effectively inhibits the growth of bacteria and fungi. Understanding the quantitative antimicrobial spectrum, the standardized methods for its evaluation, and the underlying mechanism of action is crucial for formulation scientists and researchers in the development of safe and stable products. While the provided quantitative data offers a valuable baseline, further research with contemporary microbial strains and methodologies would be beneficial to provide an even more current understanding of its antimicrobial profile.

References

- 1. resource.aminer.org [resource.aminer.org]

- 2. nbinno.com [nbinno.com]

- 3. specialchem.com [specialchem.com]

- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 5. Low-level efficacy of cosmetic preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.regionh.dk [research.regionh.dk]

- 7. Antimicrobial activities of N-chloramines and diazolidinyl urea - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of Diazolidinylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinylurea (DZU) is a widely utilized antimicrobial preservative in cosmetic and personal care products. Its efficacy is attributed to its function as a formaldehyde-releasing agent. However, the release of formaldehyde, a known carcinogen and mutagen, has raised significant concerns regarding the genotoxic and mutagenic potential of DZU. This technical guide provides a comprehensive review of the available scientific literature on the genotoxicity and mutagenicity of this compound. It aims to offer a detailed resource for researchers, scientists, and drug development professionals by summarizing key experimental findings, detailing methodologies of pivotal assays, and illustrating relevant biological pathways. The data presented herein reveals a conflict in the scientific literature, with some studies reporting negative findings while a key study demonstrates clear evidence of mutagenicity and aneugenicity in vitro. This guide will delve into these findings to provide a thorough understanding of the current state of knowledge.

Introduction

This compound acts as an effective preservative by slowly releasing formaldehyde, which creates an antimicrobial environment within product formulations. While essential for product safety and longevity, the genotoxic potential of formaldehyde is well-documented. This has prompted rigorous evaluation of formaldehyde-releasing preservatives like this compound to ascertain their safety for human use. Genotoxicity assays are crucial in this assessment, as they identify agents that can damage genetic material (DNA and chromosomes), potentially leading to mutations and cancer. This guide will focus on the evidence from three primary in vitro genotoxicity assays: the Ames test for bacterial gene mutation, the in vitro micronucleus assay for chromosomal damage, and the in vitro tubulin assembly assay for assessing aneugenic potential.

Overview of Genotoxicity and Mutagenicity Findings

The scientific literature presents conflicting evidence regarding the genotoxicity of this compound. Several sources, including safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel, have concluded that this compound is non-mutagenic in the Ames test and the micronucleus assay.

However, a pivotal study by Pfuhler and Wolf (2002) provides contrary evidence, demonstrating clear genotoxic effects of this compound in vitro. This study reported a concentration-dependent increase in mutagenicity in the Ames test and a significant induction of micronuclei in Chinese hamster V79 cells. Furthermore, the study suggested that this compound possesses aneugenic potential by inhibiting tubulin polymerization, a critical process in chromosome segregation during cell division. The genotoxic effects observed in this study are largely attributed to the release of formaldehyde.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the quantitative data from the key study by Pfuhler and Wolf (2002), which demonstrated positive genotoxicity for this compound.

Table 1: Ames Test Mutagenicity Data for this compound

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration Range (µmol/plate) | Result |

| TA98 | With & Without | 0.04 - 1.8 | Clear, concentration-dependent increase in revertants |

| TA100 | With & Without | 0.04 - 1.8 | Clear, concentration-dependent increase in revertants |

| TA102 | With & Without | 0.04 - 1.8 | Clear, concentration-dependent increase in revertants |

Table 2: In Vitro Micronucleus Assay Data for this compound

| Cell Line | Metabolic Activation (S9) | Concentration Range (µmol/L) | Result |

| V79 Chinese Hamster Cells | With & Without | 2.5 - 50 | Distinct increase in micronucleus rate |

Table 3: In Vitro Tubulin Assembly Assay Data for this compound

| System | Concentration | Result |

| Isolated Pig Brain Tubulin | 3 mmol/L | Complete inhibition of tubulin assembly |

Experimental Protocols

This section details the methodologies for the key experiments cited in the assessment of this compound's genotoxicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

Protocol Outline:

-

Strain Selection: Salmonella typhimurium strains TA98, TA100, and TA102 are commonly used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate. This is to determine if the test substance itself is mutagenic or if its metabolites are.

-

Exposure: A suspension of the bacterial strain is mixed with the test substance at various concentrations and, if required, the S9 mix. This mixture is then combined with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed).

-

Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have grown on the histidine-deficient medium) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies on control plates (treated with the solvent only). A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Protocol Outline:

-

Cell Culture: Chinese hamster V79 cells are a commonly used cell line for this assay. The cells are cultured in appropriate media and conditions.

-

Exposure: The cells are treated with the test substance at various concentrations for a defined period, both with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis (the final stage of cell division where the cytoplasm divides), resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.

-

Harvesting and Staining: After the exposure and cytokinesis block, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis, typically by scoring at least 1000 binucleated cells per concentration. The number of micronuclei in each binucleated cell is also recorded. An increase in the frequency of micronucleated cells indicates genotoxic potential. The size of the micronuclei can provide

Diazolidinyl Urea: A Technical Guide to its Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Diazolidinyl urea is a widely utilized antimicrobial preservative in cosmetics, personal care products, and some topical drug formulations. Its efficacy stems from its function as a formaldehyde-releasing agent, providing broad-spectrum activity against bacteria, yeast, and mold.[1][2] Understanding the degradation pathways and the resulting byproducts of diazolidinyl urea is critical for formulation stability, product safety assessment, and regulatory compliance. This technical guide provides an in-depth overview of the degradation chemistry of diazolidinyl urea, methods for analysis, and a summary of the key byproducts formed.

Core Concepts of Diazolidinyl Urea Degradation

Diazolidinyl urea does not act as a preservative in its native state but through the slow, controlled release of formaldehyde via hydrolysis.[1][3] This decomposition is a desired mechanism of action. The commercial product itself is often a complex mixture rather than a single chemical entity, containing various formaldehyde addition products and polymers.[4][5] The degradation process is influenced by factors such as pH, temperature, and the presence of other ingredients within a formulation.[6]

The primary degradation pathway involves the hydrolysis of the imidazolidine ring and the release of formaldehyde molecules. This process leads to the formation of several key byproducts that are important to identify and quantify for a comprehensive understanding of the formulation's chemistry over its shelf life.

Degradation Pathways and Byproducts

The degradation of diazolidinyl urea is a multi-step process. The principal byproducts identified through various analytical techniques are formaldehyde, (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU), and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[7][8] Allantoin is a key starting material for the synthesis of diazolidinyl urea and can also be a degradation product.[5][9]

Below is a diagram illustrating the proposed degradation pathway of diazolidinyl urea.

Quantitative Analysis of Degradation Byproducts

The quantification of diazolidinyl urea and its degradation products is challenging due to the complexity of the mixture and the inherent instability of the parent compound.[6] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Table 1: Summary of Identified Degradation Byproducts and Analytical Methods

| Byproduct | Chemical Name | Common Analytical Method(s) |

| Formaldehyde | Methanal | HPLC with derivatization (e.g., with 2,4-dinitrophenylhydrazine), Colorimetric assays (e.g., with acetylacetone)[10][11] |

| HU | (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea | HPLC-PDA, LC-MS, NMR[7][8] |

| 3,4-BHU | (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea | HPLC-PDA, LC-MS[7][8] |

| Allantoin | (2,5-Dioxo-4-imidazolidinyl) urea | HPLC, Capillary Electrophoresis[5] |

Note: Quantitative data on the precise amounts of each byproduct formed under various conditions are not consistently reported in the literature in a standardized format. The relative amounts can vary significantly based on the formulation matrix, pH, and temperature.

Experimental Protocols

Detailed experimental protocols for the analysis of diazolidinyl urea and its byproducts are often specific to the laboratory and the matrix being studied. However, a general workflow can be outlined.

General Experimental Workflow for HPLC Analysis

References

- 1. Characterization of the decomposition of compounds derived from imidazolidinyl urea in cosmetics and patch test materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of diazolidinyl urea in a topical cream by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. longdom.org [longdom.org]

- 7. The different decomposition properties of diazolidinyl urea in cosmetics and patch test materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 11. diva-portal.org [diva-portal.org]

In Vitro Cytotoxicity of Diazolidinylurea on Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinylurea (DU), a widely utilized antimicrobial preservative in cosmetic and personal care products, functions as a formaldehyde-releaser to prevent microbial contamination.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound on various human cell lines. It summarizes key quantitative data, details relevant experimental methodologies, and elucidates the underlying molecular mechanisms of DU-induced cytotoxicity, primarily focusing on the induction of apoptosis through oxidative stress.

Quantitative Cytotoxicity Data

Table 1: Hemolytic Activity of this compound on Human Erythrocytes

| Concentration (mg/mL) | Incubation Time (minutes) | Hemolysis (%) |

| 0.097 - 1.562 | 5 | ~10 |

| 0.097 - 1.562 | 120 | 35 - 62 |

| 3.125 | 5 | ~5 |

| 3.125 | 20 | ~30 |

| 3.125 | 120 | ~74 |

| 6.25 | 5 | ~20 |

| 6.25 | 120 | ~83 |

| 12.5 | 5 | ~20 |

| 12.5 | 120 | ~83 |

Data synthesized from a study on the erythrocyte toxicities of imidazolidinyl urea and diazolidinyl urea.[1]

Table 2: Cytotoxic Effects of this compound on Various Human Cell Lines (Qualitative Summary)

| Cell Line | Assay | Observed Effect |

| Human Dermal Fibroblasts | MTT Assay | Decreased cell viability |

| Human Keratinocytes (HaCaT) | MTT Assay | Decreased cell viability |

| Human Promyelocytic Leukemia (HL-60) | Not Specified | Dose-dependent decrease in cell viability |

Note: Specific IC50 values for these cell lines were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments used to assess the cytotoxicity of this compound.

Cell Culture

-

Human Dermal Fibroblasts (e.g., CCD-1072Sk): Cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 and are passaged upon reaching 80-90% confluency.

-

Human Keratinocytes (e.g., HaCaT): Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Human Erythrocytes: Freshly collected human blood is centrifuged to pellet the erythrocytes. The plasma and buffy coat are removed, and the erythrocytes are washed multiple times with an isotonic buffer solution (e.g., phosphate-buffered saline, PBS) before use in the hemolysis assay.

Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

This assay quantifies the lytic effect of a substance on red blood cells.

-

Prepare a suspension of washed human erythrocytes in PBS.

-

Incubate the erythrocyte suspension with various concentrations of this compound at 37°C for a specified time (e.g., 120 minutes).

-

Centrifuge the samples to pellet the intact erythrocytes.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

A positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, vehicle control) are used to calculate the percentage of hemolysis.

Apoptosis and Mechanistic Assays

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Culture cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Treat cells with this compound for the desired time.

-

Load the cells with DCFH-DA (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Lyse the treated and untreated cells using a specific lysis buffer.

-

Incubate the cell lysates with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Measure the fluorescence generated from the cleavage of the substrate over time using a fluorometer.

-

The activity is typically normalized to the total protein concentration of the lysate.

This genotoxicity assay assesses chromosomal damage.

-

Expose cells (e.g., V79 Chinese hamster lung cells or human lymphocytes) to this compound for a defined period.

-

Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Harvest, fix, and stain the cells with a DNA-specific dye (e.g., Giemsa or DAPI).

-

Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the number of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Experimental Workflows

This compound is known to release formaldehyde, a compound recognized for its ability to induce cellular stress.[2] The cytotoxic effects of this compound are believed to be mediated, at least in part, by the induction of apoptosis through the intrinsic pathway, which is initiated by intracellular stress.

Proposed Apoptotic Signaling Pathway

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

Caption: General experimental workflow for assessing this compound cytotoxicity.

Conclusion

The available in vitro data indicate that this compound exhibits cytotoxic effects on human cell lines, primarily through the induction of apoptosis mediated by oxidative stress. The provided experimental protocols offer a framework for further investigation into the dose-dependent and cell-type-specific toxicity of this widely used preservative. A deeper understanding of its interaction with cellular pathways is crucial for the safety assessment of cosmetic and personal care formulations. Future research should focus on determining the precise IC50 values across a broader range of human cell lines and further elucidating the intricate details of the signaling cascades involved in this compound-induced cell death.

References

An In-Depth Technical Guide to the Chemical Relationship Between Diazolidinyl Urea and Imidazolidinyl Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical relationship between the widely used cosmetic preservatives, Diazolidinyl Urea and Imidazolidinyl Urea. Both compounds are critical for ensuring the microbial safety of a vast range of personal care products. Their efficacy, however, is intrinsically linked to their chemical structures, stability, and their nature as formaldehyde-releasing agents. This document delves into their synthesis, mechanisms of action, comparative efficacy, and safety profiles, presenting quantitative data in structured tables and detailing relevant experimental protocols.

Chemical Structure and Synthesis

Diazolidinyl Urea and Imidazolidinyl Urea are chemically related heterocyclic compounds. Their preservative action stems from their ability to slowly release formaldehyde, which acts as a potent antimicrobial agent.[1][2] It is crucial to understand that commercial grades of both Diazolidinyl Urea and Imidazolidinyl Urea are not single chemical entities but complex mixtures of reaction products and isomers.[3][4]

Imidazolidinyl Urea is produced from the reaction of allantoin and formaldehyde.[5] While often depicted as a simple structure, it is a mixture of different formaldehyde addition products, including polymers.[5]

Diazolidinyl Urea is also synthesized through the chemical reaction of allantoin and formaldehyde, typically in the presence of sodium hydroxide and heat.[2] Similar to Imidazolidinyl Urea, commercial Diazolidinyl Urea is a complex mixture.[3]

The shared synthetic precursor, allantoin, and the use of formaldehyde in their production are fundamental to their chemical relationship and similar functional properties.

Mechanism of Antimicrobial Action